molecular formula C17H25N3O6S B13170309 N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide CAS No. 79893-23-5

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide

Cat. No.: B13170309
CAS No.: 79893-23-5
M. Wt: 399.5 g/mol
InChI Key: AHGRUFWMUYBFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the ethylsulfonyl group, and the final coupling with the benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. This method allows for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]urea
  • N-pyridin-2-yl carbamates
  • N-quinolin-2-yl carbamates

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79893-23-5

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-nitrobenzamide

InChI

InChI=1S/C17H25N3O6S/c1-4-19-8-6-7-12(19)11-18-17(21)13-9-16(27(24,25)5-2)14(20(22)23)10-15(13)26-3/h9-10,12H,4-8,11H2,1-3H3,(H,18,21)

InChI Key

AHGRUFWMUYBFSG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.